molecular formula C15H17F3N2 B1314560 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile CAS No. 869643-10-7

4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile

Cat. No. B1314560
M. Wt: 282.3 g/mol
InChI Key: FROZJVLDDDEYSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, a high-yield preparation of tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine was reported, which involved a dehydration reaction with corresponding aldehydes. Another study described the synthesis of a piperidine derivative by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine.


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often elucidated using various spectroscopic techniques. In one study, the structure of Schiff bases derived from piperidine was deduced using NMR, FTIR, UV-Vis, MS, and other physical measurements.


Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The stability of a piperidine-based protecting group (PIP) was evaluated under ortho-lithiation conditions and refluxing with concentrated hydrobromic acid. Deprotection of the PIP group was achieved through oxidation to N-oxides followed by Cope elimination or by mild Lewis acids.


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in different fields. Schiff bases with a piperidine moiety exhibited good antioxidant activity and showed promising activity as pancreatic lipase inhibitors. The crystal structure of a piperidine derivative revealed that the molecules form dimers in the crystal lattice, which are held together by C-H…π and C-H…O interactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study presented a stereospecific scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist, highlighting an enzymatic reduction and a regioselective and stereospecific epoxide ring-opening reaction, which are relevant to the synthesis processes involving similar compounds (Hou et al., 2017).
  • Research on the synthesis and spectral analysis of N-substituted derivatives of a related compound explored its antibacterial activity, demonstrating the compound's potential in developing new antibacterial agents (Khalid et al., 2016).

Biological Evaluation and Applications

  • A novel derivative was identified as a selective androgen receptor modulator (SARM) with potential applications in treating conditions related to muscle wasting and osteoporosis, showcasing the therapeutic relevance of such compounds (Aikawa et al., 2017).
  • Another study synthesized piperidine-based derivatives and evaluated their anti-arrhythmic activity, indicating the potential use of these compounds in developing cardiovascular drugs (Abdel‐Aziz et al., 2009).

Material Science and Electrochemistry

  • The compound 4-(Trifluoromethyl)-benzonitrile was investigated as an electrolyte additive for high voltage lithium-ion batteries, highlighting its role in improving cyclic stability and capacity retention, which is indicative of the broader utility of such compounds in energy storage technologies (Huang et al., 2014).

Safety And Hazards

The safety symbol for 2-(2-Ethyl-piperidin-1-yl)-ethylamine is GHS07, GHS05 . The hazard statements are H314-H302 . The precautionary statements are P260-P264-P280-P301+P330+P331-P303+P361+P353-P363-P304+P340-P310-P321-P305+P351+P338-P405-P501-P264-P270-P301+P312-P330-P501 . The hazard codes are Xi, Xn .

properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2/c1-2-12-5-3-4-8-20(12)13-7-6-11(10-19)14(9-13)15(16,17)18/h6-7,9,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROZJVLDDDEYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470852
Record name 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile

CAS RN

869643-10-7
Record name 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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